molecular formula C10H6BrF3N2 B1526585 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole CAS No. 1203556-18-6

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B1526585
CAS RN: 1203556-18-6
M. Wt: 291.07 g/mol
InChI Key: LMPAUJFYIDBMTG-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 1-Bromo-4-(trifluoromethoxy)benzene, a compound with a similar structure, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Bromo-4-(trifluoromethoxy)benzene has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Copper-Catalyzed Synthesis : 4-Trifluoromethyl pyrazoles, which include derivatives like 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, can be synthesized using copper-catalyzed cycloaddition methods. This method has shown to produce these compounds with excellent regioselectivity under mild conditions (Lu et al., 2019).

  • Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles has been explored using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies help in understanding the chemical behavior and stability of such compounds (Trofimenko et al., 2007).

  • Regioselective Metallation : 4-Bromo-1-phenylsulphonylpyrazole can undergo regioselective metallation, leading to the synthesis of various disubstituted pyrazoles. This is significant for creating structurally diverse pyrazole derivatives (Heinisch et al., 1990).

Chemical Reactivity and Functionalization

  • Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including those with bromo derivatives, show switchable reactivity. This property allows for selective functionalization at different positions on the molecule, which is useful in organic synthesis (Schlosser et al., 2002).

  • Synthesis of Brominated Precursors : Brominated trihalomethylenones serve as precursors for synthesizing various pyrazole derivatives. This is important for creating compounds with diverse functional groups (Martins et al., 2013).

  • Halogen Bonding in NH-Pyrazoles : The study of halogen bonds, particularly in NH-pyrazoles with bromophenyl substituents, reveals insights into their molecular behavior. Such studies are crucial for understanding intermolecular interactions (García et al., 2010).

Biological and Medicinal Applications

  • Antimicrobial Activity : Some studies have focused on synthesizing N-phenylpyrazole derivatives with potent antimicrobial properties. These compounds, including bromo derivatives, have shown promise in combating various bacterial and fungal strains (Farag et al., 2008).

  • Analgesic and Other Activities : Research has been conducted on the synthesis of N-substituted pyrazolines, including 4-bromo derivatives, to explore their potential analgesic and other pharmacological activities (Bondavalli et al., 1988).

  • Antifungal Activity : Novel pyrazole derivatives, including those with bromo and difluoromethyl groups, have been synthesized and tested for their antifungal activities. Some have shown significant effectiveness against various phytopathogenic fungi (Du et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 1-Bromo-4-(trifluoromethoxy)benzene is classified as a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions of research involving similar compounds are promising. For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which could be further explored for the synthesis of new compounds .

properties

IUPAC Name

4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-7(2-4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPAUJFYIDBMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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